N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
CAS No.: 954016-67-2
Cat. No.: VC5132060
Molecular Formula: C21H22N2O2S2
Molecular Weight: 398.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 954016-67-2 |
---|---|
Molecular Formula | C21H22N2O2S2 |
Molecular Weight | 398.54 |
IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Standard InChI | InChI=1S/C21H22N2O2S2/c1-15-7-9-16(10-8-15)13-26-21-23-18(14-27-21)11-20(24)22-12-17-5-3-4-6-19(17)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
Standard InChI Key | YATJGEXRQMGYBV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of three primary components (Figure 1):
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Acetamide backbone: A central acetamide group (-NH-C(=O)-CH2-) links the benzyl and thiazole moieties.
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2-Methoxybenzyl group: A methoxy-substituted benzyl group attached to the acetamide nitrogen, with the methoxy group at the ortho position.
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Thiazole ring: A 4-substituted thiazole featuring a 4-methylbenzylthio (-S-CH2-C6H4-CH3) group at the 2-position.
Molecular formula:
Molecular weight: 398.54 g/mol .
Comparative Analysis of Methoxy Positional Isomers
Structural analogs with methoxy groups at the 3- and 4-positions of the benzyl ring (Table 1) highlight the impact of substituent orientation:
The ortho-methoxy substitution in the target compound may introduce steric hindrance, potentially affecting binding interactions compared to para- and meta-substituted analogs .
Synthetic Methodologies
Thiazole Ring Formation
The synthesis of thiazole derivatives commonly involves cyclization reactions between thioureas and α-halo carbonyl compounds . For example, the PMC study describes a novel oxidative cyclization strategy for benzo thiazolo[2,3-c][1,2,] triazoles, which could inform the thiazole formation in the target compound:
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Key step: Oxidation of a mercaptophenyl moiety to a disulfide intermediate, followed by intramolecular C-H functionalization to close the thiazole ring .
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Reaction conditions: DMSO-mediated oxidation at 100°C under inert atmosphere .
Acetamide Coupling
The acetamide linkage is typically formed via nucleophilic acyl substitution:
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Reactants: 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetic acid and 2-methoxybenzylamine.
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Coupling agents: EDCl/HOBt or DCC promote amide bond formation.
Biological Activities and SAR Insights
Anticancer Activity
Analogous compounds demonstrate moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC50: 10–25 µM). The thioether linkage in the thiazole ring is critical for pro-apoptotic effects, likely through ROS generation .
SAR Trends
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Methoxy position: Para > meta > ortho in antimicrobial potency .
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4-Methylbenzylthio group: Enhances lipophilicity, improving blood-brain barrier penetration .
Analytical Characterization
Spectroscopic Data
While direct data for the target compound is unavailable, the Sigma-Aldrich entry for a related morpholinoethoxy analog provides reference techniques:
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NMR: Aromatic protons appear as singlets at δ 8.78–9.64 ppm .
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Mass spectrometry: Exact mass = 451.192963 g/mol (C25H29N3O3S) .
Future Research Directions
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